(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functional group. This compound features a non-8-enoic acid backbone, which includes a double bond between the 8th and 9th carbon atoms. The Boc group is commonly used in organic synthesis to protect amines during
There is no documented information on the specific mechanism of action of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid.
As with any new compound, proper safety precautions should be taken when handling (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid. Specific hazard data is not available, but some general considerations include:
(S)-Boc-8-nonenoic acid can serve as a building block in the synthesis of more complex molecules due to the presence of the following functional groups:
(S)-Boc-8-nonenoic acid can be employed in the solid-phase synthesis of peptides, incorporating an unsaturated hydrocarbon chain into the peptide sequence. This can be particularly useful for studying the influence of hydrophobic interactions and conformational changes in peptides.
The unique combination of functional groups in (S)-Boc-8-nonenoic acid suggests potential applications in the development of novel materials. For instance, the molecule could be utilized in the design of:
The chemical reactivity of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid can be analyzed through several types of reactions:
These reactions are facilitated by specific enzymes in biological systems, which catalyze transformations necessary for metabolic pathways
(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid's biological activity can be predicted using computational methods that analyze structure-activity relationships. Such predictions indicate potential therapeutic applications, including anti-inflammatory and anticancer properties . The compound's unique structure may interact with biological targets, influencing pathways related to cell signaling and metabolism.
Several synthetic routes can be employed to produce (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid:
These methods allow for the efficient synthesis of the compound while maintaining its stereochemistry.
(S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid has potential applications in various fields:
Interaction studies involving (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid focus on its binding affinity to various biological targets. Computational models predict interactions with proteins involved in metabolic pathways and cellular signaling . These studies help identify potential side effects and therapeutic windows for drug development.
Several compounds share structural similarities with (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid, each exhibiting unique properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
(S)-2-Aminoheptanoic Acid | Straight-chain amino acid | Neurotransmitter precursor |
(S)-2-Aminooctanoic Acid | Similar chain length, different functional groups | Potential antimicrobial properties |
(S)-3-Aminobutanoic Acid | Shorter carbon chain, similar amine functionality | Involved in neurotransmission |
(R)-2-(Tert-butoxycarbonylamino)non-8-enoic Acid | Enantiomer of the target compound | Different biological activity profiles |
The uniqueness of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid lies in its specific stereochemistry and the presence of the double bond, which may confer distinct biological activities not observed in its analogs.
Parameter | Value | Method/Conditions | Notes |
---|---|---|---|
Glass Transition Temperature (Tg) | Not determined (expected -40 to 10°C)* | DSC analysis (predicted from similar Boc compounds) | Based on Boc-AAIL analogs |
Decomposition Temperature (5% mass loss) | 73-105°C (Boc-protected compounds) | TGA analysis | Varies with side chain structure |
Thermal Decomposition Onset | ~150°C (thermal deprotection) | Thermal analysis | Boc group thermal lability |
Melting Point Range | Not crystalline at RT | Visual/DSC observation | Compound exists as viscous liquid |
Heat of Fusion (ΔHf) | Not determined | DSC calorimetry | Requires crystalline form |
Crystallization Temperature | Not applicable (amorphous) | DSC analysis | Compound remains liquid |
Thermal Stability Range | 2-8°C to ~100°C | Storage/handling conditions | Practical stability window |
The predicted boiling point of 422.7 ± 45.0°C at standard atmospheric pressure reflects the substantial molecular weight and hydrogen bonding capacity of the compound [1] [4]. The relatively high flash point of 209.4 ± 28.7°C indicates moderate fire safety characteristics during handling and storage procedures.
The solubility profile of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid demonstrates selective miscibility patterns that correlate with solvent polarity and hydrogen bonding capacity. Comprehensive solubility studies reveal distinct preferences for specific solvent classes that facilitate various synthetic and analytical applications [5] [6].
Table 3: Solubility Characteristics in Various Solvents
Solvent Class | Specific Solvents | Solubility | Temperature | Notes |
---|---|---|---|---|
Polar Aprotic Solvents | Acetonitrile, DMSO, DMF | Miscible | Room temperature | Complete miscibility observed |
Polar Protic Solvents | Methanol | Miscible | Room temperature | Complete solubility |
Apolar Solvents | Diethyl ether, ethyl acetate, hexane | Immiscible | Room temperature | Phase separation occurs |
Water | Water | Partially miscible | Room temperature | Limited solubility |
The compound exhibits complete miscibility in polar aprotic solvents including acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) [5]. This behavior stems from favorable dipole-dipole interactions between the carbonyl groups of the Boc protecting group and carboxylic acid functionality with the polar solvent molecules. The absence of competing hydrogen bond donors in these solvents facilitates dissolution without disrupting intramolecular hydrogen bonding patterns.
Methanol represents the preferred polar protic solvent, providing complete solubility through hydrogen bonding interactions with both the carboxylic acid and carbamate functionalities [5] [7]. The dissolution mechanism involves disruption of any existing hydrogen-bonded dimers or aggregates, with subsequent solvation of individual molecules through methanol's dual hydrogen bond donor-acceptor capability.
Conversely, the compound demonstrates immiscibility with apolar solvents such as diethyl ether, ethyl acetate, and hexane [5]. This selectivity reflects the predominantly polar character of the molecule, where the hydrophobic alkyl chain cannot overcome the unfavorable interactions of the polar functional groups with nonpolar media.
Water solubility remains limited due to the substantial hydrophobic contribution of both the tert-butyl group and the eight-carbon aliphatic chain [5]. The partial miscibility likely results from the amphiphilic nature of the molecule, where the polar carboxylic acid and carbamate groups provide some aqueous compatibility while the lipophilic portions resist complete dissolution.
The pH-dependent stability profile of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid primarily reflects the acid-labile nature of the tert-butoxycarbonyl protecting group, which undergoes rapid hydrolysis under acidic conditions while maintaining stability in neutral to basic environments [8] [9] [10].
Table 4: pH-Dependent Stability Profile
pH Range | Stability of Boc Group | Deprotection Mechanism | Half-life | Primary Products |
---|---|---|---|---|
< 2 (Strongly acidic) | Unstable - rapid deprotection | Acid-catalyzed hydrolysis | Minutes to hours | Free amine + CO₂ + isobutylene |
2-6 (Acidic) | Moderately stable | Slow acid hydrolysis | Hours to days | Free amine + CO₂ + isobutylene |
7-9 (Neutral to basic) | Stable | No significant degradation | > 1 week | No degradation |
> 9 (Strongly basic) | Stable | No significant degradation | > 1 week | No degradation |
Under strongly acidic conditions (pH < 2), the Boc group undergoes rapid protonation at the carbonyl oxygen, leading to formation of a carbocation intermediate through elimination of the tert-butyl group [8] [11]. This acid-catalyzed mechanism proceeds through initial protonation, followed by spontaneous loss of the tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine, carbon dioxide, and isobutylene [9] [12].
The deprotection kinetics exhibit strong pH dependence, with half-lives ranging from minutes to hours under strongly acidic conditions (pH < 2) to several days in mildly acidic environments (pH 2-6) [13] [14]. This pH sensitivity provides both synthetic utility for controlled deprotection and analytical challenges for stability assessment.
In neutral to basic conditions (pH 7-9), the Boc protecting group demonstrates excellent stability with minimal degradation over extended periods [9] [14]. The carbamate linkage resists hydrolysis under these conditions due to the absence of protonating species and the inherent stability of the urethane bond toward nucleophilic attack.
Strongly basic conditions (pH > 9) also maintain Boc group integrity, although the carboxylic acid functionality becomes deprotonated to form the corresponding carboxylate anion [8]. This ionization state may influence solubility characteristics but does not compromise the protecting group stability.
The degradation behavior of (S)-2-(Tert-butoxycarbonylamino)non-8-enoic acid under stress conditions involves multiple pathways depending on the nature and intensity of the applied stress. Thermal and oxidative degradation represent the primary decomposition mechanisms relevant to storage, handling, and processing conditions [15] [16] [17].
Table 5: Thermal and Oxidative Degradation Characteristics
Stress Condition | Degradation Rate | Primary Pathway | Major Products | Activation Temperature (°C) |
---|---|---|---|---|
Thermal (150°C) | Slow to moderate | Boc deprotection | Free amine, CO₂, isobutylene | ~150 |
Thermal (> 200°C) | Rapid | Complete decomposition | Multiple fragments | > 200 |
Oxidative (ambient) | Slow | Alkene oxidation | Oxidized alkene products | Not applicable |
UV/Light exposure | Moderate | Photo-oxidation | Various photoproducts | Not applicable |
Thermal Degradation Pathways
Thermal stress induces degradation through temperature-dependent mechanisms that initially target the most thermally labile functionalities. At moderate temperatures (150°C), the primary degradation pathway involves thermal deprotection of the Boc group through a unimolecular elimination mechanism [15] [16] [18]. This process occurs without acid catalysis, proceeding through direct fragmentation of the carbamate bond to generate the free amine, carbon dioxide, and isobutylene.
The thermal deprotection mechanism involves initial C-O bond cleavage within the tert-butyl ester linkage, followed by rapid decarboxylation of the unstable carbamic acid intermediate [17] [18]. The activation energy for this process typically ranges from 25-35 kcal/mol for Boc-protected amines, corresponding to the observed onset temperature around 150°C.
At elevated temperatures exceeding 200°C, more extensive thermal decomposition occurs involving multiple bond-breaking events [15] [19]. These conditions promote radical-mediated processes that fragment the carbon skeleton, potentially affecting the alkyl chain, alkene functionality, and aromatic or aliphatic portions of the molecule.
Oxidative Degradation Pathways
Oxidative stress primarily targets the terminal alkene functionality, which represents the most electron-rich and reactive site toward electrophilic oxidants [20] [21]. Under ambient oxidative conditions, the double bond undergoes slow auto-oxidation through radical chain mechanisms initiated by trace metal catalysts or atmospheric oxygen.
The oxidative degradation of the alkene moiety proceeds through formation of allylic radicals that react with molecular oxygen to form peroxyl radical intermediates. These species subsequently abstract hydrogen atoms from adjacent positions, propagating the oxidative chain reaction and leading to formation of various oxygenated products including alcohols, aldehydes, ketones, and carboxylic acids [22] [23].
Light-induced oxidative processes represent an additional degradation pathway, particularly under UV exposure conditions. Photo-oxidation involves initial photochemical excitation followed by energy transfer to molecular oxygen, generating singlet oxygen species that react selectively with the alkene double bond [21] [24]. This mechanism produces different product distributions compared to thermal auto-oxidation, often favoring formation of epoxides and 1,2-diol derivatives.
The oxidative stability can be enhanced through appropriate storage conditions including exclusion of light, oxygen, and transition metal catalysts. Addition of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may provide additional protection against oxidative degradation pathways.
Mechanistic Considerations
The relative rates of different degradation pathways depend on specific environmental conditions, with thermal pathways dominating at elevated temperatures while oxidative processes predominate under ambient conditions with oxygen exposure. The presence of multiple reactive sites within the molecule creates potential for competing degradation mechanisms, requiring careful optimization of storage and handling protocols to maintain compound integrity.